molecular formula C14H20N2O2S B12690924 2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one CAS No. 85030-11-1

2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one

Cat. No.: B12690924
CAS No.: 85030-11-1
M. Wt: 280.39 g/mol
InChI Key: BCPAKTYJFVPOQQ-UHFFFAOYSA-N
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Description

2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one is a chemical compound with a complex structure that includes a benzisothiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one typically involves the reaction of a benzisothiazolone derivative with butylamine and 2-hydroxyethylamine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzisothiazolone core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling or metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its benzisothiazolone core provides a unique scaffold for further chemical modifications and biological interactions .

Properties

CAS No.

85030-11-1

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

2-[[butyl(2-hydroxyethyl)amino]methyl]-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H20N2O2S/c1-2-3-8-15(9-10-17)11-16-14(18)12-6-4-5-7-13(12)19-16/h4-7,17H,2-3,8-11H2,1H3

InChI Key

BCPAKTYJFVPOQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCO)CN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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